![molecular formula C7H8BrIN2 B3016542 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine CAS No. 2256060-05-4](/img/structure/B3016542.png)
5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine
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Overview
Description
The compound 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine is a derivative of pyridine, which is a heterocyclic aromatic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their applications in various chemical reactions due to their ability to act as versatile intermediates. The presence of bromo and iodo substituents on the pyridine ring can significantly alter the chemical reactivity and physical properties of the compound, making it a valuable intermediate in organic synthesis.
Synthesis Analysis
The synthesis of halogenated pyridine derivatives, such as 5-bromo-2-iodopyrimidine, has been described using selective palladium-catalysed cross-coupling reactions. These reactions are efficient for the convergent syntheses of many substituted pyrimidine compounds . Additionally, the regioselective displacement reaction of ammonia with halogenated pyrimidines has been studied, leading to the formation of various substituted aminopyrimidines . These methods highlight the potential pathways for synthesizing 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray crystallography, which provides insights into the arrangement of atoms within the crystal lattice and the presence of intramolecular and intermolecular hydrogen bonds . Such structural analyses are crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
The reactivity of halogenated pyrimidines in aminolysis reactions has been reported, with bromopyrimidines showing the highest reactivity among the halogenated variants . The presence of bromo and iodo substituents on the pyridine ring can facilitate further chemical transformations, such as aziridination or displacement with amines, leading to the formation of various heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are influenced by the nature of the substituents on the ring. For instance, the presence of bromo and iodo groups can affect the ionization constants and ultraviolet (UV) spectra of the compounds . Additionally, the crystal structures of halogenated pyridines, such as 3-bromo-5-hydroxy-2,6-dimethylpyridine, have been determined, and their hydrogen bonding patterns have been analyzed using spectroscopic methods . These properties are essential for predicting the behavior of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine in various environments and reactions.
Scientific Research Applications
Reactivity in Aminolysis
Research shows that bromopyrimidines, including compounds similar to 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine, are highly reactive in aminolysis reactions. The study provides insights into the relative reactivities of various halogenated pyrimidines, indicating the prominent role of bromopyrimidines in these processes (Arantz & Brown, 1971).
Catalysis in Amination Reactions
A palladium-Xantphos complex was found to effectively catalyze the amination of polyhalopyridines, such as 5-bromo-2-chloropyridine, resulting in high yields and excellent chemoselectivity. This indicates the potential of related bromo-iodo-dimethylpyridin compounds in similar catalytic applications (Ji, Li, & Bunnelle, 2003).
Electrophilic Cyclization
Another study explored the synthesis of biologically useful 7-azaindoles through electrophilic cyclization involving compounds akin to 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine. This process utilized molecular iodine and environmentally benign methods for the synthesis of 3-bromo-7-azaindoles, demonstrating the compound's utility in creating biologically relevant structures (Philips, Cunningham, Naran, & Kesharwani, 2019).
Crystal Structure Analysis
Studies have also focused on the crystal structure analysis of compounds with similar structure to 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine. One such study investigated the regioselective displacement reactions of ammonia with halogenated pyrimidines, which is crucial for understanding the molecular arrangement and reactivity of such compounds (Doulah et al., 2014).
Suzuki Cross-Coupling Reactions
Finally, palladium-catalyzed Suzuki cross-coupling reactions have been used to synthesize novel pyridine-based derivatives, including those similar to 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine. These derivatives exhibit potential biological activities, highlighting the compound's relevance in pharmaceutical research (Ahmad et al., 2017).
Safety and Hazards
The safety information available indicates that the compound has a GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, H335 . The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Mechanism of Action
Target of Action
Pyridine derivatives have been known to exhibit anti-thrombolytic and biofilm inhibition activities .
Mode of Action
It’s known that pyridine derivatives can be involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which this compound may participate in, is a key process in the synthesis of various organic compounds .
Result of Action
It’s known that pyridine derivatives can exhibit anti-thrombolytic activity, potentially influencing clot formation in human blood .
properties
IUPAC Name |
5-bromo-2-iodo-4,6-dimethylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrIN2/c1-3-5(8)4(2)11-7(9)6(3)10/h10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGOIDMZTWKOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine |
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